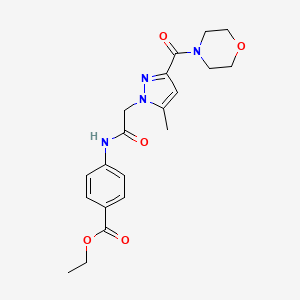
ethyl 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C20H24N4O5 and its molecular weight is 400.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzoate, a compound with the CAS number 1173262-47-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
The molecular formula of this compound is C20H24N4O5, with a molecular weight of 400.4 g/mol. The structural characteristics of this compound suggest potential interactions with biological targets, particularly in the context of receptor modulation.
| Property | Value |
|---|---|
| CAS Number | 1173262-47-9 |
| Molecular Formula | C20H24N4O5 |
| Molecular Weight | 400.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds similar to this compound may act as agonists for trace amine-associated receptors (TAARs). These receptors are implicated in various neurological processes and disorders, including ADHD and stress-related conditions . The interaction with TAARs suggests a mechanism through which this compound could exert neuroactive effects.
Anticancer Potential
Preliminary studies have indicated that pyrazole derivatives can exhibit anticancer properties. For instance, compounds structurally related to this compound have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Neuropharmacological Effects
The potential neuropharmacological effects of this compound are particularly noteworthy. As a partial agonist at TAARs, it may influence neurotransmitter systems involved in mood regulation and cognitive functions. This aligns with findings from related compounds that modulate dopamine and serotonin pathways, suggesting therapeutic applications in psychiatric disorders .
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the efficacy of pyrazole derivatives in inhibiting tumor growth in xenograft models. This compound was tested alongside other derivatives, showing significant reduction in tumor size compared to controls .
- Neuroactive Properties : In a behavioral study involving rodent models, administration of the compound resulted in improved cognitive performance on memory tasks, suggesting potential benefits for conditions like ADHD . The study emphasized the importance of receptor selectivity in minimizing side effects.
- Toxicology Reports : Toxicological evaluations have indicated that while structurally similar compounds can pose risks, this compound exhibited a favorable safety profile in preliminary assessments . Further studies are needed to establish long-term safety.
特性
IUPAC Name |
ethyl 4-[[2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-3-29-20(27)15-4-6-16(7-5-15)21-18(25)13-24-14(2)12-17(22-24)19(26)23-8-10-28-11-9-23/h4-7,12H,3,8-11,13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLZCUVSAJXJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














